2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a fused pyrimido-thiazine core with a benzyl substituent, a sulfone (dioxido) group, and a thioacetamide linkage to a dihydrobenzodioxin moiety. The sulfone group enhances metabolic stability, while the benzodioxin fragment may influence bioavailability and binding affinity .
Properties
IUPAC Name |
2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O5S2/c32-25(29-19-10-11-22-23(14-19)36-13-12-35-22)17-37-27-28-15-24-26(30-27)20-8-4-5-9-21(20)31(38(24,33)34)16-18-6-2-1-3-7-18/h1-11,14-15H,12-13,16-17H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHLTXFZXJSZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C4C(=N3)C5=CC=CC=C5N(S4(=O)=O)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex heterocyclic organic molecule characterized by a thiazine core and various functional groups. Its unique structure suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 518.61 g/mol . The presence of a thiazine ring fused with a pyrimidine structure is notable for its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 518.61 g/mol |
| CAS Number | 950470-52-7 |
Biological Activities
Research indicates that compounds with structural similarities to This compound exhibit various biological activities:
1. Anticancer Activity
Studies have shown that thiazine derivatives can exhibit potent anticancer properties. For instance, related compounds have demonstrated selective cytotoxicity against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) .
Case Study:
In a comparative study using an MTT assay, derivatives similar to this compound were tested against multiple cancer cell lines. The results indicated IC50 values in the low micromolar range, suggesting significant anticancer potential .
2. Antimicrobial Properties
Compounds within the thiazine class are also recognized for their antimicrobial effects. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes such as tyrosine kinases (e.g., CDK2), which are crucial in cell cycle regulation and cancer progression .
The biological activity of This compound is hypothesized to involve:
- Binding to Target Enzymes/Receptors: The thiazine moiety may interact with active sites on enzymes or receptors.
- Modulation of Signaling Pathways: This interaction could alter downstream signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Similar Compounds
A comparison table highlights the structural features and biological activities of compounds related to This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinediones | Sulfur-containing ring | Antidiabetic |
| Benzothiazoles | Heterocyclic structure | Antimicrobial/Anticancer |
| Sulfonamides | Contains sulfur and nitrogen | Antibacterial |
Scientific Research Applications
Preliminary studies indicate that this compound exhibits significant antimicrobial and anticancer properties. The presence of the thiazine and pyrimidine rings contributes to its potential as an inhibitor of specific kinases involved in cancer progression and inflammatory responses.
Antimicrobial Activity
Research has shown that derivatives of this compound demonstrate strong antimicrobial activity , making them suitable candidates for further development as therapeutic agents against various infections.
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been linked to its structural characteristics, which allow it to interact with biological targets such as enzymes or receptors involved in cancer pathways.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in therapeutic applications:
- Kinase Inhibition Studies : Research exploring related thiazine derivatives has demonstrated their potential in inhibiting specific kinases associated with cancer development.
- Antimicrobial Evaluation : Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties against various pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs or synthetic pathways with the target molecule, enabling comparative analysis of their properties and applications.
Thiazolo-Pyrimidine Derivatives (Compounds 11a and 11b)
Synthesis: Synthesized via condensation of chloroacetic acid, aromatic aldehydes (e.g., 2,4,6-trimethylbenzaldehyde or 4-cyanobenzaldehyde), and a pyrimidine precursor in acetic anhydride/sodium acetate . Key Features:
- Compound 11a : Contains a trimethylbenzylidene group and a carbonitrile (CN) substituent. Exhibits a melting point of 243–246°C and IR peaks for NH (3,436 cm⁻¹) and CN (2,219 cm⁻¹) .
- Compound 11b: Features a cyanobenzylidene group, with a lower melting point (213–215°C) and similar functional groups .
| Property | Target Compound | Compound 11a | Compound 11b |
|---|---|---|---|
| Molecular Formula | C₃₀H₂₄N₄O₅S₂ | C₂₀H₁₀N₄O₃S | C₂₂H₁₇N₃O₃S |
| Molecular Weight (g/mol) | ~616 | 386 | 403 |
| Key Functional Groups | Sulfone, Thioacetamide, Benzodioxin | CN, NH, CO | CN, NH, CO |
| Melting Point (°C) | Not reported | 243–246 | 213–215 |
Comparison: The target compound’s larger molecular weight and sulfone group differentiate it from 11a/b.
Pyrimido[2,1-b]quinazoline Derivative (Compound 12)
Synthesis : Formed by refluxing a thiouracil derivative with anthranilic acid in sodium ethoxide .
Key Features :
- Contains a fused pyrimido-quinazoline system with a 5-methylfuran substituent.
- Exhibits a high melting point (268–269°C) and IR peaks for NH (3,217 cm⁻¹) and CO (1,719 cm⁻¹) .
| Property | Target Compound | Compound 12 |
|---|---|---|
| Molecular Formula | C₃₀H₂₄N₄O₅S₂ | C₁₇H₁₀N₄O₃ |
| Molecular Weight (g/mol) | ~616 | 318 |
| Key Functional Groups | Sulfone, Thioacetamide | CN, CO, NH |
| Melting Point (°C) | Not reported | 268–269 |
Comparison : The target compound’s benzodioxin and sulfone groups contrast with compound 12’s furan and quinazoline systems. These differences suggest divergent solubility and target selectivity profiles .
Pyrimido[2,1-c][1,2,4]triazine-dione (Compound 2)
Synthesis : Derived from hydrazinyl-dihydropyrimidine and oxalyl chloride in DMF/Et₃N .
Key Features :
- Contains a phenyl-thiophene substituent and a triazine-dione core.
- Spectral data (IR, NMR) confirm carbonyl (CO) and aromatic proton signals .
Comparison : While the target molecule lacks a triazine ring, both compounds share fused heterocyclic cores. The thiophene group in compound 2 may enhance π-π stacking interactions, whereas the target’s sulfone group could improve oxidative stability .
Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step heterocyclic condensations, similar to compounds 11a/b and 12, but with additional sulfonation and benzodioxin incorporation steps .
- Pharmacological Potential: Sulfone-containing analogs (e.g., COX-2 inhibitors) often exhibit anti-inflammatory activity, suggesting the target molecule may share this profile. However, its larger size compared to 11a/b or 12 may limit bioavailability without formulation optimization .
- Structural Optimization : Replacing the benzyl group (target compound) with electron-withdrawing substituents (e.g., CN in 11b) could modulate electronic properties and binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
